molecular formula C7H11N3O4S2 B12005106 4-Amino-6-methyl-1,3-benzenedisulfonamide CAS No. 1020-33-3

4-Amino-6-methyl-1,3-benzenedisulfonamide

Katalognummer: B12005106
CAS-Nummer: 1020-33-3
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: JGFQDYAUPNZBMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-methyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C7H11N3O4S2 It is characterized by the presence of amino and methyl groups attached to a benzene ring, along with two sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-1,3-benzenedisulfonamide typically involves the nitration of methylbenzene followed by reduction and sulfonation. The general steps are as follows:

    Nitration: Methylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: The resulting compound undergoes sulfonation with chlorosulfonic acid to introduce the sulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-methyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-methyl-1,3-benzenedisulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-Amino-6-methyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but with a chlorine atom instead of a methyl group.

    4-Amino-6-fluoro-1,3-benzenedisulfonamide: Contains a fluorine atom in place of the methyl group.

Uniqueness

4-Amino-6-methyl-1,3-benzenedisulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.

Eigenschaften

CAS-Nummer

1020-33-3

Molekularformel

C7H11N3O4S2

Molekulargewicht

265.3 g/mol

IUPAC-Name

4-amino-6-methylbenzene-1,3-disulfonamide

InChI

InChI=1S/C7H11N3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,8H2,1H3,(H2,9,11,12)(H2,10,13,14)

InChI-Schlüssel

JGFQDYAUPNZBMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.